Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate
Overview
Description
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their significant importance in medicinal chemistry due to their diverse biological activities . The structure of this compound consists of a naphthyridine ring system fused with an ethyl ester group, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Heck reaction of substituted pyridines with acrylates, followed by cyclization . For instance, the reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate in the presence of palladium catalysts can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Heck reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for metal complexes, influencing various biochemical pathways . The compound’s ability to coordinate with metal ions makes it useful in the study of metalloproteins and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A parent compound with similar structural features but without the ethyl ester group.
4-Hydroxy-2-quinolones: Compounds with a similar heterocyclic structure but different functional groups.
Pyridazines: Another class of heterocycles with comparable biological activities.
Uniqueness
Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 2-oxo-1H-1,5-naphthyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-9(14)13-8-4-3-5-12-10(7)8/h3-6H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSBLACDJDIRGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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